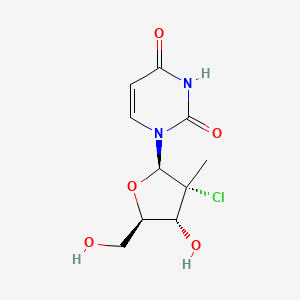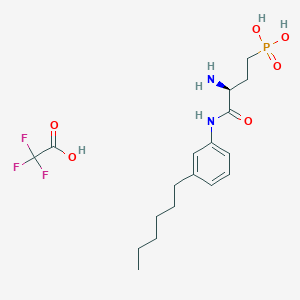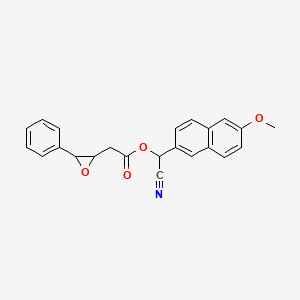
1-((2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound with significant importance in various scientific fields. This compound features a unique structure that includes a chlorinated tetrahydrofuran ring fused to a pyrimidine dione moiety. Its intricate molecular architecture makes it a subject of interest in synthetic chemistry, medicinal chemistry, and biochemical research.
Applications De Recherche Scientifique
1-((2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies of enzyme mechanisms and as a probe for investigating biochemical pathways.
Medicine: It has potential therapeutic applications, including as an antiviral or anticancer agent, due to its ability to interact with biological macromolecules.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
Target of Action
Chloro Sofosbuvir Desphosphate, also known as Sofosbuvir, primarily targets the Hepatitis C Virus (HCV) NS5B protein , a non-structural protein that acts as an RNA-dependent RNA polymerase . This protein is essential for the transcription of Hepatitis C viral RNA and for its high replicative rate and genetic diversity .
Mode of Action
Sofosbuvir is a nucleotide analog inhibitor . It undergoes intracellular metabolism to form the pharmacologically active uridine analog triphosphate (GS-461203). This active form incorporates into HCV RNA by the NS5B polymerase and acts as a defective substrate, thereby inhibiting the polymerase .
Biochemical Pathways
The active form of Sofosbuvir, GS-461203, interferes with the enzymatic activity of the HCV NS5B protein, disrupting the viral replication process . This disruption affects the HCV life cycle, leading to a decrease in viral load and ultimately the eradication of the virus.
Pharmacokinetics
Sofosbuvir exhibits linear pharmacokinetics with minimal accumulation upon multiple dosing . It is rapidly absorbed and eliminated from plasma. The peak plasma concentrations for its predominant circulating metabolite, GS-331007, are achieved between 3.5 and 4 hours post-dose . Sofosbuvir can be administered without dose modification in HCV-infected patients with any degree of hepatic impairment or mild to moderate renal impairment .
Result of Action
The use of Sofosbuvir leads to a sustained virologic response (SVR), which is associated with significant long-term health benefits including reduced liver-related damage, improved quality of life, reduced incidence of Hepatocellular Carcinoma, and reduced all-cause mortality . It is part of the first-line therapy for all six genotypes of Hepatitis C .
Action Environment
The efficacy and stability of Sofosbuvir can be influenced by various environmental factors. For instance, the presence of other antiviral agents can enhance its effectiveness. Potent inducers of intestinal p-glycoprotein may lower its exposure .
Analyse Biochimique
Biochemical Properties
Chloro Sofosbuvir Desphosphate interacts with various enzymes and proteins within the cell. It is a prodrug that is metabolized into its active form in the body. The active form inhibits the RNA-dependent RNA polymerase, an enzyme essential for the replication of the Hepatitis C virus .
Cellular Effects
Chloro Sofosbuvir Desphosphate has a profound impact on cellular processes. It interferes with the replication of the Hepatitis C virus, thereby reducing the viral load within the cell . This can lead to changes in cell signaling pathways and gene expression related to the immune response and cell survival.
Molecular Mechanism
The molecular mechanism of Chloro Sofosbuvir Desphosphate involves its conversion into the active form that inhibits the RNA-dependent RNA polymerase of the Hepatitis C virus . This prevents the virus from replicating its RNA genome, thereby stopping the production of new virus particles.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Chloro Sofosbuvir Desphosphate can change over time. The compound is stable under standard conditions, but it can degrade over time or under certain conditions . Long-term effects on cellular function have been observed in in vitro and in vivo studies, including a reduction in viral load and changes in cell signaling pathways.
Dosage Effects in Animal Models
In animal models, the effects of Chloro Sofosbuvir Desphosphate can vary with dosage. Lower doses may result in a reduction of viral load, while higher doses can lead to more pronounced effects, including potential toxic or adverse effects .
Metabolic Pathways
Chloro Sofosbuvir Desphosphate is involved in several metabolic pathways. It is metabolized into its active form by enzymes in the body . This process can affect metabolic flux and the levels of certain metabolites.
Transport and Distribution
Chloro Sofosbuvir Desphosphate is transported and distributed within cells and tissues via various mechanisms. It can interact with transporters and binding proteins, which can affect its localization and accumulation within the cell .
Subcellular Localization
The subcellular localization of Chloro Sofosbuvir Desphosphate can affect its activity and function. It is primarily found in the cytoplasm where it exerts its antiviral effects . Any targeting signals or post-translational modifications that direct it to specific compartments or organelles could potentially influence its activity.
Méthodes De Préparation
The synthesis of 1-((2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the Tetrahydrofuran Ring: This step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring. Reaction conditions often include the use of strong acids or bases to facilitate ring closure.
Hydroxylation and Methylation: Hydroxyl groups are introduced through oxidation reactions, and methylation is achieved using methylating agents like methyl iodide.
Coupling with Pyrimidine Dione: The final step involves coupling the modified tetrahydrofuran ring with a pyrimidine dione derivative under conditions that promote nucleophilic substitution.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis platforms.
Analyse Des Réactions Chimiques
1-((2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chlorine atom or to convert carbonyl groups to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles (e.g., amines, thiols) under nucleophilic substitution conditions.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield corresponding acids or amines.
Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 1-((2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione stands out due to its unique combination of functional groups and stereochemistry. Similar compounds include:
1-((2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione: Lacks the methyl group at the 3-position of the tetrahydrofuran ring.
1-((2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4-dione: Lacks one of the keto groups in the pyrimidine ring.
1-((2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-trione: Contains an additional keto group in the pyrimidine ring.
Propriétés
IUPAC Name |
1-[(2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O5/c1-10(11)7(16)5(4-14)18-8(10)13-3-2-6(15)12-9(13)17/h2-3,5,7-8,14,16H,4H2,1H3,(H,12,15,17)/t5-,7-,8-,10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLNMMPJJDPQDE-VPCXQMTMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1R,4Ar,4bS,7R,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,9,10,10a-decahydrophenanthren-1-yl]methanol](/img/structure/B570583.png)
![2-[Acetyl(hydroxy)amino]butanoic acid](/img/structure/B570588.png)
![N-[2-Butyl-3-[4-[3-(dibutylamino)propoxy]benzoyl]-5-benzofuranyl]formamide](/img/structure/B570596.png)


![(3aR,6R,6aR)-6-(hydroxymethyl)spiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-ol](/img/structure/B570600.png)
![4,7-Dihydro-4-oxo-2-[(triphenylmethyl)amino]-3H-pyrrolo[2,3-d]pyrimidine-5-carboxaldehyde](/img/structure/B570602.png)
![4-Hydroxy-2-(tritylamino)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B570603.png)
